

Unveiling the Target Profile of sEH Inhibitor-12: A Comparative Selectivity Guide

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For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of **sEH Inhibitor-12**, identified as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent and widely studied inhibitor of soluble epoxide hydrolase (sEH). While AUDA exhibits high affinity for its primary target, this document objectively explores its cross-reactivity with other hydrolases and related enzymes, supported by experimental data and detailed protocols to aid in the accurate interpretation of research outcomes.

Data Presentation: Quantitative Inhibitor Selectivity

The following table summarizes the inhibitory potency of AUDA against its primary target, sEH, and key off-target enzymes. This quantitative data is essential for assessing the selectivity profile of the inhibitor.



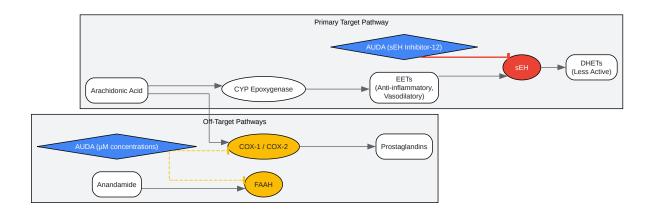
Target Enzyme	Common Abbreviation	Species	IC50 / EC50	Reference
Soluble Epoxide Hydrolase	sEH	Human	69 nM	[1][2]
Mouse	18 nM	[1][2]		
Fatty Acid Amide Hydrolase	FAAH	Rat	7.5 μΜ	[3]
Cyclooxygenase-	COX-1	Human	10 μΜ	[3]
Cyclooxygenase-	COX-2	Human	25 μΜ	[3]
Transient Receptor Potential Vanilloid 1	TRPV1	Rat	~10 μM (Activation)	[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

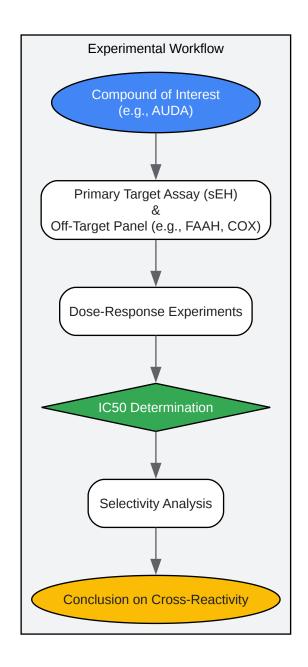
Key Signaling Pathways

To visualize the primary and off-target interactions of AUDA, the following diagram illustrates the involved signaling pathways.









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